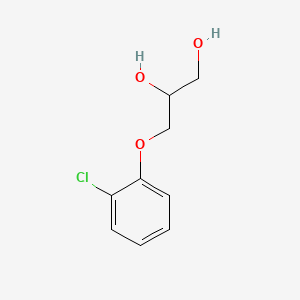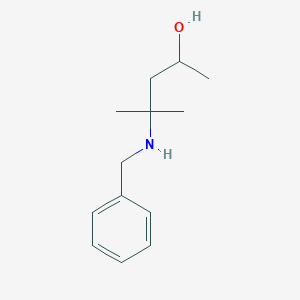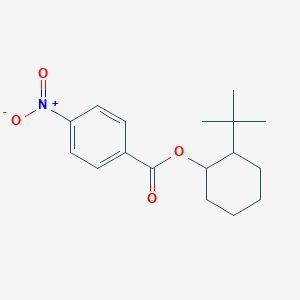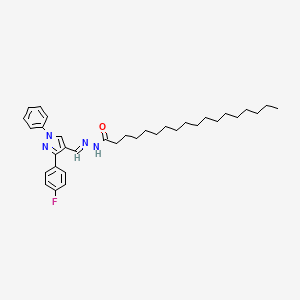
1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol is a complex organic compound that features a phenoxy group, a tetrazole ring, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol typically involves multiple steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where phenol reacts with an appropriate halide.
Introduction of the Tetrazole Ring: The tetrazole ring is often synthesized via a involving an azide and a nitrile compound.
Thioether Formation: The thioether linkage is formed by reacting a thiol with an alkyl halide.
Final Assembly: The final step involves coupling the phenoxy group, the tetrazole ring, and the propanol backbone under controlled conditions, often using a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new alkyl or aryl group.
Applications De Recherche Scientifique
1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol involves its interaction with specific molecular targets. The phenoxy group and the tetrazole ring are likely to play key roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenoxy-3-amino-propane-2-ol: This compound shares the phenoxy and propanol backbone but lacks the tetrazole ring and thioether linkage.
1-Phenoxy-3-(1H-tetrazol-5-yl)propan-2-ol: Similar to the target compound but without the thioether linkage.
1-Phenoxy-3-(2-propenylthio)propan-2-ol: Lacks the tetrazole ring but includes the thioether linkage.
Propriétés
Numéro CAS |
133506-58-8 |
|---|---|
Formule moléculaire |
C13H16N4O2S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
1-phenoxy-3-(1-prop-2-enyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C13H16N4O2S/c1-2-8-17-13(14-15-16-17)20-10-11(18)9-19-12-6-4-3-5-7-12/h2-7,11,18H,1,8-10H2 |
Clé InChI |
WAHYTRGCVSDLIG-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=NN=N1)SCC(COC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)




![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)



![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)


![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)
